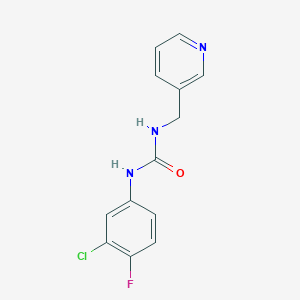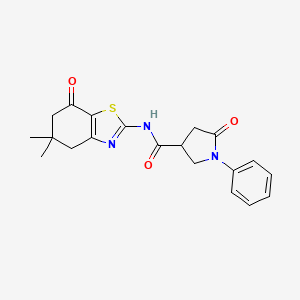![molecular formula C18H11ClF2N2O2S B5429201 N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5429201.png)
N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide, also known as CDK9 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent in cancer treatment.
Mécanisme D'action
N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide inhibitor works by binding to the ATP-binding site of this compound, preventing it from phosphorylating RNA polymerase II and inhibiting transcription. This leads to the downregulation of genes involved in cell growth and division, ultimately resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
This compound inhibitor has been shown to have a range of biochemical and physiological effects. In addition to its ability to inhibit cancer cell growth and proliferation, it has also been shown to induce apoptosis (programmed cell death) in cancer cells. This compound inhibitor has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide inhibitor in lab experiments is its specificity for this compound. This allows researchers to selectively target this compound and study its role in cancer cell growth and proliferation. However, one of the limitations of this compound inhibitor is its low solubility in water, which can make it difficult to administer in lab experiments.
Orientations Futures
There are several future directions for N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide inhibitor research. One area of focus is the development of more potent and selective this compound inhibitors. Another area of focus is the identification of biomarkers that can be used to predict which patients are likely to respond to this compound inhibitor treatment. Additionally, there is ongoing research into the use of this compound inhibitor in combination with other cancer treatments to enhance their efficacy.
Méthodes De Synthèse
The synthesis of N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide inhibitor involves a series of chemical reactions that result in the formation of the final product. The process begins with the reaction of 2-chloro-4,5-difluorobenzoic acid with thionyl chloride to produce 2-chloro-4,5-difluorobenzoyl chloride. This intermediate is then reacted with 3-aminophenylthiourea to produce the final product, this compound inhibitor.
Applications De Recherche Scientifique
N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide inhibitor has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the activity of cyclin-dependent kinase 9 (this compound), a protein that plays a crucial role in the transcription of genes involved in cell growth and division. By inhibiting this compound, this compound inhibitor can prevent the growth and proliferation of cancer cells.
Propriétés
IUPAC Name |
N-[3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF2N2O2S/c19-13-9-15(21)14(20)8-12(13)17(24)22-10-3-1-4-11(7-10)23-18(25)16-5-2-6-26-16/h1-9H,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHOGHNYFPWGPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2Cl)F)F)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-fluorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5429118.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B5429120.png)


![N-cyclopropyl-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5429161.png)
![2-{5-[(3-methyl-2-thienyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethanesulfonic acid](/img/structure/B5429163.png)
![2-chloro-4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5429174.png)
![ethyl 5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2-(1H-pyrrol-2-ylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5429184.png)
![methyl 4-methyl-N-{2,2,2-trichloro-1-[(4-morpholinylcarbonothioyl)amino]ethyl}benzenecarboximidoate](/img/structure/B5429192.png)
![N-(2,6-dichlorophenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5429200.png)
![N-[4-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoyl]glycine](/img/structure/B5429202.png)
![N-(8-hydroxy-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenylacetamide](/img/structure/B5429203.png)
![(3R*,3aR*,7aR*)-1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5429204.png)
![N-[2-(methylamino)-2-oxoethyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5429217.png)